

theoretical properties of 2-Methoxyquinoline-4-carboxylic acid

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Compound of Interest

Compound Name: 2-Methoxyquinoline-4-carboxylic acid

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An In-depth Technical Guide to the Theoretical Properties of **2-Methoxyquinoline-4-carboxylic Acid**

Executive Summary

2-Methoxyquinoline-4-carboxylic acid stands as a pivotal scaffold in medicinal chemistry, primarily serving as a key intermediate in the synthesis of advanced bioactive compounds.^[1] Its quinoline core is a recurring motif in molecules designed for a spectrum of therapeutic applications, including potential anti-inflammatory, antimicrobial, and anticancer agents.^[1] This guide provides a comprehensive exploration of the theoretical properties of **2-Methoxyquinoline-4-carboxylic acid**, leveraging computational chemistry principles to elucidate its structural, electronic, and spectroscopic characteristics. By grounding these theoretical predictions in established methodologies and comparative data from related structures, we offer a predictive framework to guide its application in rational drug design and synthetic chemistry.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical entity is to characterize its fundamental physical and structural properties. **2-Methoxyquinoline-4-carboxylic acid** (CAS 10222-62-5) is a heterocyclic aromatic compound with the molecular formula C₁₁H₉NO₃.^{[2][3]}

Core Properties

A compilation of its key identifiers and predicted physicochemical properties provides a baseline for its handling and application.

Property	Value	Source
CAS Number	10222-62-5	[3]
Molecular Formula	C ₁₁ H ₉ NO ₃	[2]
Molecular Weight	203.19 g/mol	[2]
IUPAC Name	2-Methoxyquinoline-4-carboxylic Acid	
Synonyms	2-methoxycinchoninic acid	[4]
Predicted Boiling Point	359.6 ± 22.0 °C	[5]
Predicted Density	1.325 ± 0.06 g/cm ³	[5]
Predicted pKa	3.16 ± 0.25	[5]
Physical Form	Solid	[6]

Optimized Molecular Geometry

The three-dimensional structure of a molecule dictates its interaction with biological targets. While a definitive crystal structure for this specific molecule is not publicly available, density functional theory (DFT) is a powerful tool for predicting its lowest energy conformation. Using a common level of theory for such molecules (e.g., B3LYP/6-311++G(d,p)), the quinoline ring system is expected to be nearly planar.[\[2\]](#)[\[7\]](#) Crystal structures of analogous compounds, such as 2-(4-Methylphenyl)quinoline-4-carboxylic acid, confirm this planarity.[\[8\]](#) A key structural feature is the dihedral angle between the plane of the carboxylic acid group and the quinoline ring, which influences intermolecular hydrogen bonding possibilities. In a related crystal structure, this angle was found to be 45.05°.[\[8\]](#)

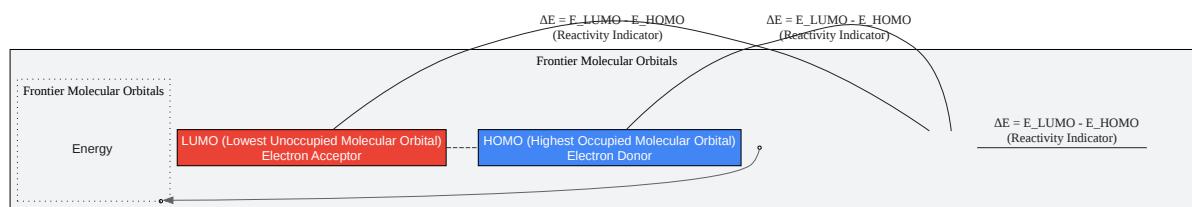
Caption: 2D structure of **2-Methoxyquinoline-4-carboxylic acid**.

Theoretical Spectroscopic and Electronic Properties

Computational methods provide invaluable insight into the spectroscopic and electronic nature of a molecule, which is directly linked to its reactivity and potential for intermolecular interactions.

Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity.^[9] DFT studies on similar quinoline derivatives reveal that the HOMO is typically distributed over the quinoline ring system, while the LUMO may also be localized on the ring, particularly around the carboxylic acid moiety.^[10] The introduction of electron-donating groups like methoxy (-OCH₃) is expected to raise the HOMO energy level, potentially making the molecule more susceptible to electrophilic attack.



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Caption: Energy level diagram of Frontier Molecular Orbitals.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For **2-Methoxyquinoline-4-carboxylic acid**, the most negative potential (red/yellow regions) is expected around the oxygen atoms of the carboxylate group and the nitrogen atom of the quinoline ring, indicating these are the primary sites for electrophilic attack. The hydrogen of the carboxylic acid will be a region of high positive potential (blue), making it the most likely site for nucleophilic attack or deprotonation.

Predicted Spectroscopic Signatures

Theoretical calculations can predict spectroscopic data, which can be compared with experimental results for structure verification.

- **^1H and ^{13}C NMR Spectra:** The chemical shifts in NMR are highly dependent on the electronic environment of each nucleus. Based on data from analogous 2-aryl-quinoline-4-carboxylic acids, the aromatic protons on the quinoline ring are expected to appear in the δ 7.5-8.7 ppm range.[4][11] The methoxy protons (-OCH₃) would likely produce a singlet around δ 3.9-4.1 ppm. The carboxylic acid proton is expected to be a broad singlet at a higher chemical shift (>13 ppm).[4][11] In the ^{13}C NMR spectrum, the carboxyl carbon would be the most downfield signal (>165 ppm), followed by the aromatic carbons (118-155 ppm) and the methoxy carbon (~55 ppm).[4]
- **Infrared (IR) Spectroscopy:** Vibrational analysis using DFT can predict the key IR absorption bands. The most characteristic peaks would be:
 - O-H stretch: A broad band from the carboxylic acid, typically in the 2500-3300 cm^{-1} region.
 - C=O stretch: A strong, sharp peak from the carbonyl group around 1700-1725 cm^{-1} .
 - C=C and C=N stretches: Multiple bands in the 1500-1620 cm^{-1} region, characteristic of the quinoline aromatic system.[2][6]
 - C-O stretch: Bands corresponding to the methoxy and carboxylic acid C-O bonds, likely in the 1200-1300 cm^{-1} range.[2]

Synthesis Pathway and Reactivity

The synthesis of the quinoline-4-carboxylic acid core is well-established, with the Doebner and Pfitzinger reactions being the most prominent methods. The Doebner reaction, a three-component reaction, is particularly versatile.[12]

Representative Synthesis Protocol (Doebner Reaction)

This protocol outlines a general, efficient method for synthesizing the target compound's core structure.

Step 1: Imine Formation

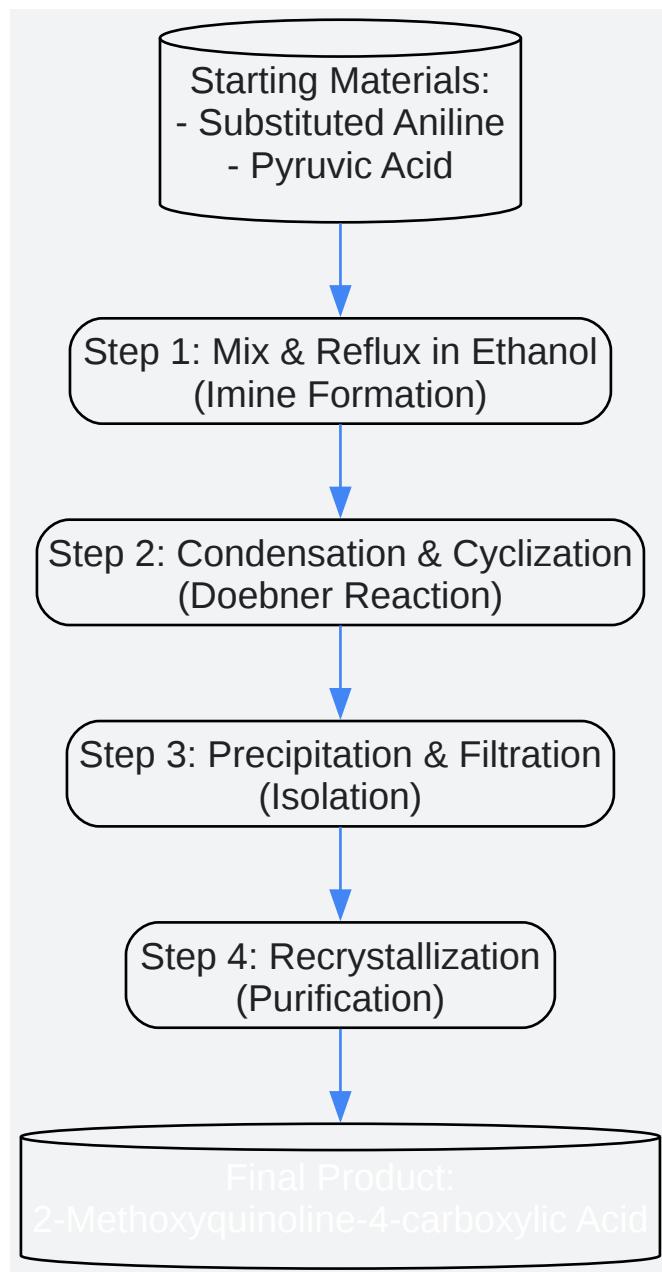
- An equimolar mixture of an appropriately substituted aniline (e.g., m-anisidine) and an aldehyde (e.g., benzaldehyde, though pyruvic acid serves a dual role here) is refluxed in a suitable solvent like ethanol. This forms the Schiff base intermediate.

Step 2: Condensation and Cyclization

- Pyruvic acid is added to the reaction mixture. It undergoes a condensation reaction with the imine.
- The intermediate then undergoes an intramolecular electrophilic cyclization, followed by dehydration and oxidation (often with the Schiff base acting as the hydrogen acceptor) to yield the final aromatic quinoline-4-carboxylic acid product.[12]

Step 3: Work-up and Purification

- The reaction mixture is cooled and poured into ice water to precipitate the crude product.
- The solid is filtered, washed, and can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).



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Caption: Workflow for the Doebner synthesis of the quinoline core.

Potential Applications in Drug Discovery

The true value of understanding the theoretical properties of **2-Methoxyquinoline-4-carboxylic acid** lies in its application. As an intermediate, its structure is a launchpad for creating more complex molecules.[\[1\]](#)

- Scaffold for Bioactive Compounds: The carboxylic acid group at the 4-position is a prime handle for synthetic modification, allowing for the creation of amide or ester libraries to probe structure-activity relationships (SAR).
- Enzyme Inhibition: The quinoline nitrogen and carboxylic oxygen atoms can act as hydrogen bond acceptors and donors, respectively, making the scaffold suitable for designing inhibitors that can fit into the active sites of enzymes like kinases or deacetylases.[11]
- Antimicrobial/Anticancer Agents: The quinoline ring is a known pharmacophore in many antimicrobial and anticancer drugs. Modifications to the core structure of **2-Methoxyquinoline-4-carboxylic acid** can be guided by computational docking studies to optimize binding to specific microbial or cancer-related protein targets.[13]

Conclusion

This guide has detailed the theoretical underpinnings of **2-Methoxyquinoline-4-carboxylic acid**'s structure, electronic properties, and spectroscopic profile. Through the lens of computational chemistry, we have established a predictive framework for its behavior and reactivity. The planarity of the quinoline core, coupled with the reactive sites identified by MEP analysis and the versatile synthetic handle of the carboxylic acid group, confirms its status as a high-value building block in medicinal chemistry. The theoretical data presented herein serves as a robust foundation for researchers and drug development professionals to rationally design and synthesize novel derivatives with tailored therapeutic potential.

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